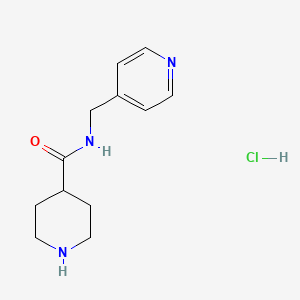

N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride

Overview

Description

N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, also known as NPMPC, is a derivative of piperidinecarboxamide and is a highly versatile compound with a variety of applications in scientific research. NPMPC has been found to be useful in a wide range of experiments, ranging from biochemical and physiological studies to drug development.

Scientific Research Applications

1. Use in Central Nervous System Disorders

N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride has been explored as a novel Rho kinase inhibitor under investigation for the treatment of central nervous system disorders. A scalable and facile synthetic process for its production has been established, highlighting its potential in therapeutic applications (Wei et al., 2016).

2. Hydrogenation of Pyridine Nuclei

The compound has been used in the development of a novel strategy for hydrogenating pyridine nuclei. This process involves a Pd–C catalytic hydrogenation, converting 4-pyridinecarboxamides to 4-piperidinecarboxamide hydrochlorides, showcasing its utility in chemical transformations (Cheng et al., 2009).

3. Potential Antipsychotic Agents

This compound and its analogues have been synthesized and evaluated as potential antipsychotic agents. Their effectiveness has been tested in vitro for binding to various receptors and in vivo for their ability to antagonize certain responses in mice, indicating their potential in psychiatric medication (Norman et al., 1996).

4. Anti-Acetylcholinesterase Activity

Research has been conducted on piperidine derivatives, including N-(4-Pyridinylmethyl)-4-piperidinecarboxamide, for their anti-acetylcholinesterase (anti-AChE) activity. This activity is critical in the development of antidementia agents, underscoring the compound's relevance in neurodegenerative disease research (Sugimoto et al., 1990).

5. Ligand and Polymer Formation

The compound has been used in forming new ligands and coordination polymers, demonstrating its importance in inorganic chemistry and material science. Its reaction with other chemical agents like mercury and pyridine-2,4,6-tricarboxylic acid leads to the formation of diverse structures with potential applications in various fields (Niu et al., 2001); (Das et al., 2009).

6. Exploration in Pharmacokinetics

Studies have explored the metabolism and pharmacokinetics of related compounds, such as Flumatinib, in patients with chronic myelogenous leukemia. This research provides insights into the metabolic pathways and potential therapeutic uses of N-(4-Pyridinylmethyl)-4-piperidinecarboxamide derivatives (Gong et al., 2010).

Mechanism of Action

Target of Action

Structurally diverse pyridinium salts, which include compounds with a pyridinylmethyl group, are known to be involved in a wide range of research topics . They have been highlighted for their importance as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Mode of Action

For instance, some compounds block the responses of the sphincter muscle of the iris, dilating the pupil . Others have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Pyridinium salts, which include compounds with a pyridinylmethyl group, have been found to play a role in a wide range of research topics, including their applications in materials science and biological issues related to gene delivery .

Pharmacokinetics

Similar compounds have been found to be rapidly and well absorbed following oral administration . The distribution of these drugs to extravascular tissues is very rapid, and the major route of elimination is excretion into urine as unchanged drug .

Result of Action

Similar compounds have been found to have diverse pharmaceutical applications, including anti-viral, anti-inflammatory, anti-cancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

properties

IUPAC Name |

N-(pyridin-4-ylmethyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c16-12(11-3-7-14-8-4-11)15-9-10-1-5-13-6-2-10;/h1-2,5-6,11,14H,3-4,7-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHGYCUTVZZNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

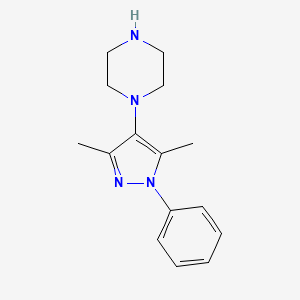

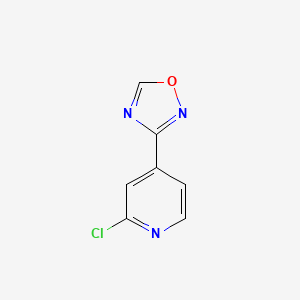

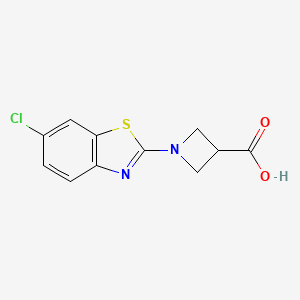

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)

![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)

![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)